SU11274 is a small molecule classified as a tyrosine kinase inhibitor. It is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is often overexpressed or mutated in various types of cancer. [, , , , ] SU11274 has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth and induce apoptosis (programmed cell death) in cancer cells with c-Met overexpression.
While the provided literature doesn't delve into detailed structural analysis, it does provide the full chemical name of SU11274: (3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide. [, , , , ] This complex structure consists of various functional groups, including a chlorophenyl group, a piperazine ring, a pyrrole ring, and an indole ring system, all contributing to its specific binding affinity to the c-Met kinase.
SU11274 acts by binding to the c-Met receptor tyrosine kinase, inhibiting its activity. [, , , , ] This kinase is involved in various cellular processes, including cell growth, survival, and proliferation. By inhibiting c-Met, SU11274 blocks downstream signaling pathways involved in tumor growth and progression.
More specifically, SU11274 prevents the autophosphorylation of c-Met at specific tyrosine residues crucial for its activation. [] This inhibition disrupts downstream signaling pathways such as the phosphatidylinositol-3'-kinase (PI3K)/AKT and Ras pathways, which are commonly implicated in cell survival and proliferation. By blocking these pathways, SU11274 induces cell cycle arrest in the G1 phase and promotes apoptosis in cancer cells.
Research has primarily focused on the application of SU11274 as a potential anti-cancer agent. Specifically, its effectiveness has been studied in vitro, using cell lines derived from various cancers, including hepatocellular carcinoma (HCC). [, , , , ] Studies demonstrate that SU11274 effectively inhibits the growth of HCC cells, even those resistant to other treatments. []
Furthermore, research shows that SU11274 significantly inhibits the growth of cells co-cultured with human umbilical vein endothelial cells (HUVECs), simulating a tumor microenvironment. [] This finding suggests that SU11274 could potentially target both cancer cells and their surrounding supportive cells, hindering tumor progression.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: